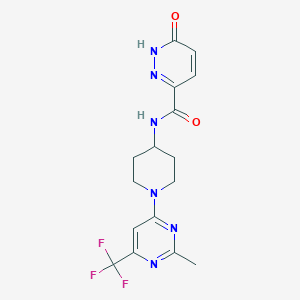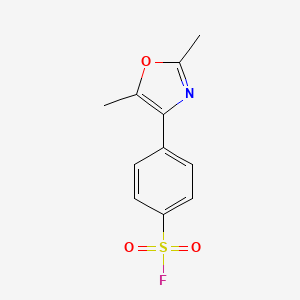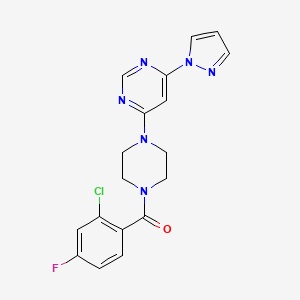
(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-chloro-4-fluorophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-chloro-4-fluorophenyl)methanone)” is a complex organic molecule that features a combination of pyrazole, pyrimidine, piperazine, and substituted phenyl groups. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, starting with the preparation of the individual heterocyclic components (pyrazole, pyrimidine, and piperazine derivatives) followed by their sequential coupling. Typical reaction conditions might include:
Formation of pyrazole and pyrimidine rings: These can be synthesized through cyclization reactions involving hydrazines and diketones for pyrazoles, and amidines and β-diketones for pyrimidines.
Coupling reactions: The piperazine ring can be introduced through nucleophilic substitution reactions, often using halogenated intermediates.
Final assembly: The chlorofluorophenyl group can be attached via a Friedel-Crafts acylation or similar electrophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve:
Continuous flow chemistry: To enhance reaction efficiency and control.
Catalysis: Using metal catalysts to improve reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to isolate the final product.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation and Reduction: The pyrazole and pyrimidine rings can be oxidized or reduced under specific conditions.
Substitution: The halogenated phenyl group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The methanone group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alkoxides for substitution reactions.
Acids and bases: Hydrochloric acid, sodium hydroxide for hydrolysis.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups onto the phenyl ring.
科学研究应用
Chemistry
Synthetic intermediates: Used in the synthesis of more complex molecules.
Catalysis: As ligands in metal-catalyzed reactions.
Biology
Enzyme inhibitors: Potential inhibitors of specific enzymes due to the presence of heterocyclic rings.
Receptor modulators: Interaction with biological receptors.
Medicine
Drug development: Potential lead compounds for the development of new pharmaceuticals.
Antimicrobial agents: Possible activity against bacteria, fungi, or viruses.
Industry
Material science: Components in the synthesis of advanced materials.
Agriculture: Potential use as agrochemicals.
作用机制
The mechanism by which this compound exerts its effects would depend on its specific biological target. Generally, such compounds might:
Bind to enzymes: Inhibiting their activity by occupying the active site.
Interact with receptors: Modulating signal transduction pathways.
Disrupt cellular processes: Interfering with DNA replication or protein synthesis.
相似化合物的比较
Similar Compounds
- (4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-chlorophenyl)methanone
- (4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone
Uniqueness
- Substituent effects : The presence of both chloro and fluoro groups on the phenyl ring can significantly alter the compound’s reactivity and biological activity.
- Steric and electronic properties : The combination of different heterocycles and substituents provides a unique set of steric and electronic properties, potentially leading to distinct biological activities.
属性
IUPAC Name |
(2-chloro-4-fluorophenyl)-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN6O/c19-15-10-13(20)2-3-14(15)18(27)25-8-6-24(7-9-25)16-11-17(22-12-21-16)26-5-1-4-23-26/h1-5,10-12H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHROPVVPULTQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)C4=C(C=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)cyclopropanecarboxamide](/img/structure/B2849298.png)
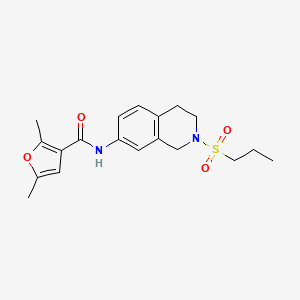
![2-{[1-(4-Chlorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2849300.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2849302.png)
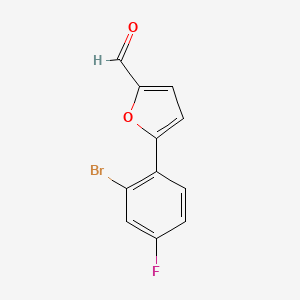
![2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2849304.png)
![1-((1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(thiophen-2-yl)urea](/img/structure/B2849305.png)
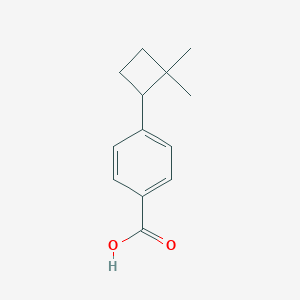
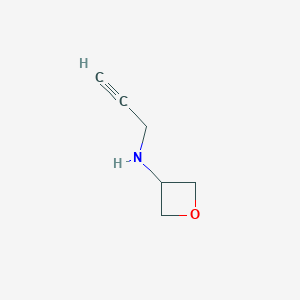
![5-oxo-N-(2,3,4-trifluorophenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2849314.png)
![tert-Butyl 3-(2-ethoxy-2-oxoethyl)-6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2849318.png)
![1-[7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2849319.png)
